Lipophilicity (Computed LogP) Comparison: 5-(4-Bromophenyl) vs. 5-Phenyl Analog
The computed octanol–water partition coefficient (LogP) for 5-(4-bromophenyl)-2,3-bis(4-methylphenyl)furan is 7.66, versus 6.90 for the close analog 2,3-bis(4-methylphenyl)-5-phenylfuran (CAS 88406-98-8) [1][2]. The bromine atom increases LogP by 0.76 log units, corresponding to an approximately 5.8‑fold (10^0.76) greater partitioning into octanol. This difference is substantial and indicates that the brominated compound will exhibit markedly higher membrane affinity and tissue retention in partition‑based in vitro or in silico ADME models [1][2].
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 7.66 |
| Comparator Or Baseline | 2,3-Bis(4-methylphenyl)-5-phenylfuran (CAS 88406-98-8), LogP = 6.90 |
| Quantified Difference | ΔLogP = +0.76 (≈5.8‑fold higher lipophilicity for the target compound) |
| Conditions | Computed property, no experimental measurement reported; values sourced from YYBY platform database. |
Why This Matters
A 0.76 LogP difference can shift a compound across critical permeability or solubility thresholds in drug‑discovery screening cascades, directly influencing lead selection and procurement decisions for ADME panels.
- [1] Chemical properties of 5-(4-bromophenyl)-2,3-bis(4-methylphenyl)furan (CAS 88407-00-5), YYBY Chemical One‑Stop Service Platform (accessed May 2026). View Source
- [2] Chemical properties of 2,3-bis(4-methylphenyl)-5-phenylfuran (CAS 88406-98-8), YYBY Chemical One‑Stop Service Platform (accessed May 2026). View Source
